Stachyose

Overview

Description

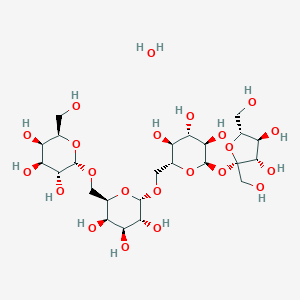

Stachyose (hydrate) is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit sequentially linked as Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fruf . It is naturally found in various vegetables such as green beans, soybeans, and other legumes . This compound is less sweet than sucrose and is primarily used as a bulk sweetener or for its functional oligosaccharide properties .

Mechanism of Action

Target of Action

Stachyose, a tetrasaccharide, primarily targets the gut microbiota in humans . It is not completely digestible by humans and delivers 1.5 to 2.4 kcal/g . It is known to stimulate the growth of beneficial bacteria such as bifidobacteria and lactobacilli .

Mode of Action

This compound interacts with its targets, the gut microbiota, by serving as a prebiotic agent .

Biochemical Pathways

This compound is involved in various biochemical pathways. It is synthesized in plants by the enzyme this compound synthase (CsSTS), which plays a key role in carbon partitioning . In humans, it is fermented by gut microbiota into short-chain fatty acids . These fatty acids have numerous health benefits, including providing energy to the host, enhancing absorption of minerals, and potentially reducing the risk of colon cancer .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are unique due to its nature as a non-digestible oligosaccharide .

Result of Action

The fermentation of this compound by gut microbiota results in the production of short-chain fatty acids and gas . This process can stimulate the growth of beneficial bacteria, reduce pathogens, and influence various physiological processes, including glucose homeostasis and immune response .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the extraction yield of this compound from Stachys floridana can be optimized under specific conditions, such as a temperature of 60 °C, extraction time of 40 min, ethanol volume of 60%, and a solid-liquid ratio of 1:10 . Furthermore, the expression and activity of this compound synthase, an enzyme involved in this compound synthesis in plants, can be upregulated or downregulated under different environmental conditions .

Biochemical Analysis

Biochemical Properties

Stachyose plays a significant role in biochemical reactions, particularly in the gut microbiota. It serves as a substrate for fermentation by probiotic bacteria such as Lactobacillus acidophilus. The enzymes involved in the metabolism of this compound include the phosphotransferase system, energy coupling factor (ECF) transporter, and mannose-6-phosphate isomerase. These enzymes facilitate the uptake and catabolism of this compound, leading to the production of short-chain fatty acids and other metabolites that support gut health .

Cellular Effects

This compound influences various types of cells and cellular processes, particularly within the gastrointestinal tract. It promotes the growth of beneficial bacteria such as bifidobacteria and lactobacilli, which in turn enhance gut barrier function and modulate immune responses. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by altering the composition of the gut microbiota and the metabolites they produce .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific transporters and enzymes. The ECF transporter recognizes and binds to this compound, facilitating its uptake into bacterial cells. Once inside the cell, this compound is metabolized by enzymes such as mannose-6-phosphate isomerase, leading to the production of metabolites that support bacterial growth and function. These interactions result in changes in gene expression and enzyme activity, promoting the overall health of the gut microbiota .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and resistant to degradation, allowing it to persist in the gut and exert long-term effects on gut microbiota composition and function. In vitro and in vivo studies have shown that this compound can maintain its prebiotic effects over extended periods, supporting the growth of beneficial bacteria and improving gut health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that moderate doses of this compound can effectively promote the growth of beneficial gut bacteria and improve bowel function without causing adverse effects. High doses of this compound may lead to gastrointestinal discomfort and other adverse effects. It is important to determine the optimal dosage to maximize the benefits of this compound while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways within the gut microbiota. It is metabolized by enzymes such as the phosphotransferase system and mannose-6-phosphate isomerase, leading to the production of short-chain fatty acids and other metabolites. These metabolites play a crucial role in maintaining gut health by providing energy to gut epithelial cells and modulating immune responses .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters such as the ECF transporter. These transporters facilitate the uptake of this compound into bacterial cells, where it is metabolized to produce beneficial metabolites. The distribution of this compound within the gut is influenced by factors such as gut transit time and the presence of other dietary components .

Subcellular Localization

The subcellular localization of this compound and its metabolites is primarily within the bacterial cells of the gut microbiota. This compound is taken up by specific transporters and directed to compartments where it is metabolized by enzymes. The resulting metabolites are then utilized by the bacteria to support their growth and function. This localization is crucial for the prebiotic effects of this compound, as it ensures that the beneficial bacteria have access to the necessary substrates for their metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of high-purity stachyose involves several steps. Initially, fresh caddis worms are washed and baked at 70°C for 2 hours, followed by drying at 50°C for 24 hours . The dried product is then extracted with water at 80°C for 20 minutes, crushed, and further leached for 2 hours. The filtrate is then subjected to yeast extract, casein, potassium phosphate, and calcium carbonate, followed by high-temperature sterilization . The culture solution is inoculated with Aspergillus and lactic acid bacteria and cultured for 40 hours .

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process includes drying, extraction, filtration, fermentation, alcohol leaching, alkali precipitation, decoloring, and vacuum drying to obtain this compound crystals .

Chemical Reactions Analysis

Types of Reactions: Stachyose undergoes various chemical reactions, including hydrolysis and fermentation. Hydrolysis of this compound can be catalyzed by enzymes such as α-galactosidase, resulting in the formation of simpler sugars like galactose and sucrose .

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using α-galactosidase.

Fermentation: Utilizes microorganisms such as Aspergillus and lactic acid bacteria under controlled conditions.

Major Products:

Hydrolysis: Produces galactose and sucrose.

Fermentation: Results in various metabolites depending on the microorganisms used.

Scientific Research Applications

Stachyose has numerous applications in scientific research:

Comparison with Similar Compounds

Raffinose: Another oligosaccharide composed of galactose, glucose, and fructose.

Verbascose: A pentasaccharide related to stachyose, containing an additional galactose unit.

Uniqueness: this compound is unique due to its specific composition and its ability to promote the growth of beneficial gut bacteria more effectively than some other oligosaccharides . Its lower sweetness compared to sucrose also makes it suitable for use in various functional foods .

Biological Activity

Stachyose, a tetrasaccharide primarily derived from plants such as Stachys sieboldii, has garnered attention in recent years for its diverse biological activities. This article explores the various biological effects of this compound, including its roles in apoptosis, anti-inflammatory responses, metabolic regulation, and gut health.

1. Overview of this compound

This compound is classified as a non-digestible oligosaccharide and is known for its prebiotic properties. It consists of two galactose units, one glucose unit, and one fructose unit. Its unique structure allows it to resist digestion in the upper gastrointestinal tract and reach the colon, where it can be fermented by gut microbiota.

2. Apoptotic Activity in Plant Cells

Recent studies have indicated that this compound can induce apoptotic-like cell death in certain plant species. For instance, research involving Nicotiana benthamiana demonstrated that exogenous application of this compound led to typical hallmarks of apoptosis, such as DNA laddering and nuclear fragmentation. This effect was not observed in more resilient plant species like Tripogon loliiformis, suggesting a differential response to this compound based on plant resilience to stress .

Table 1: Apoptotic Effects of this compound in Different Plant Species

| Plant Species | Response to this compound | Mechanism of Action |

|---|---|---|

| Nicotiana benthamiana | Induces apoptotic-like cell death | Caspase activation, DNA fragmentation |

| Tripogon loliiformis | Suppresses apoptotic-like death | Autophagy activation |

3. Anti-Inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro experiments showed that this compound significantly inhibited the secretion of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. In vivo studies demonstrated that this compound alleviated symptoms of ulcerative colitis in mice by reducing inflammatory markers such as myeloperoxidase (MPO) and inhibiting Toll-like receptor 4 (TLR4) signaling pathways .

Table 2: Anti-Inflammatory Effects of this compound

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vitro | RAW264.7 Macrophages | Inhibition of NO and cytokines |

| In Vivo | DSS-induced Colitis Mice | Reduced MPO levels and TLR4 expression |

4. Metabolic Regulation

This compound has shown promise in regulating metabolic disorders such as hyperlipidaemia and diabetes. A study employing 16S rRNA gene sequencing revealed that this compound administration improved lipid profiles in high-fat diet-induced hyperlipidaemic mice by modulating gut microbiota composition and enhancing metabolic pathways . Additionally, when combined with berberine, this compound improved glucose metabolism by enhancing insulin sensitivity and lowering blood glucose levels .

Table 3: Metabolic Effects of this compound

| Condition | Effect Observed | Mechanism |

|---|---|---|

| Hyperlipidaemia | Reduced lipid levels | Modulation of gut microbiota |

| Diabetes | Improved insulin sensitivity | Enhanced glucose metabolism with berberine |

5. Gut Health Benefits

As a prebiotic, this compound promotes the growth of beneficial gut bacteria, which can enhance overall gut health. Its fermentation leads to the production of short-chain fatty acids (SCFAs), which are crucial for maintaining intestinal homeostasis and preventing dysbiosis .

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21.H2O/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;/h6-23,25-38H,1-5H2;1H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBMRUQRXAFOAH-KTDNCYJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10094-58-3, 470-55-3 | |

| Record name | Stachyose tetrahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10094-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stachyose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.